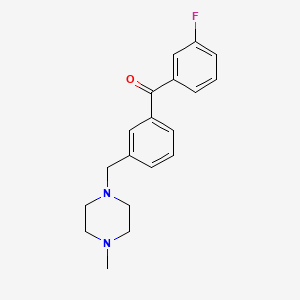

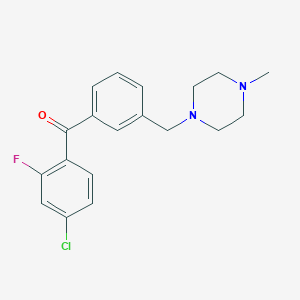

2-Fluoro-2'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

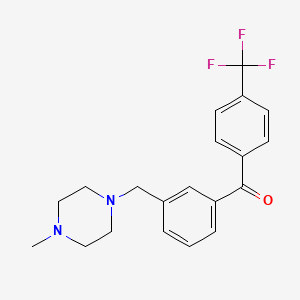

2-Fluoro-2’-piperidinomethyl benzophenone is a chemical compound with the linear formula C19H20FNO . It’s used in various chemical applications .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-2’-piperidinomethyl benzophenone is represented by the linear formula C19H20FNO . For a more detailed analysis, a specialized tool or software that can visualize molecular structures would be needed.Wissenschaftliche Forschungsanwendungen

PET Ligand Synthesis

2-Fluoronorapomorphine, a precursor for PET labelling, was synthesized from codeine and used for the synthesis of 2-fluoro-N-[11C]propylnorapomorphine. This compound is significant for PET investigations as a dopamine D2 agonist ligand (Søndergaard et al., 2005).

Antiproliferative Activity in Cancer Research

Benzophenone derivatives with a pyridine nucleus were synthesized and demonstrated significant antiproliferative activity against DLA cells. This study highlights the potential of these compounds in cancer treatment and their role in activating caspase-activated DNase for DNA fragmentation (Al‐Ghorbani et al., 2016).

Polymer Chemistry for Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives were synthesized for use in proton exchange membranes. These polymers demonstrated significant organosolubility and thermal stability, essential properties for their application in fuel cells (Ghassemi & Mcgrath, 2004).

Novel Anti-Inflammatory Compounds

A new class of compounds combining benzophenone and piperidine nucleus was synthesized. These compounds showed potential as anti-inflammatory agents, with some showing more potent activity than standard drugs (Vinaya et al., 2009).

Alzheimer's Disease Therapy Research

Benzophenone derivatives were investigated for their potential in treating Alzheimer’s disease. These compounds showed affinity to histamine H3 receptors and inhibitory activity toward BuChE, demonstrating their potential as multitarget-directed ligands for Alzheimer's therapy (Godyń et al., 2022).

Comparative Imaging in Medical Research

A benzophenone-based labeling compound was synthesized for comparative imaging studies using PET and SPECT. This compound facilitates the creation of radioisotopmers, contributing to the understanding of biological properties in imaging studies (Li et al., 2003).

Tumor Growth Inhibition and Angiogenesis

Synthetic benzophenone analogs showed significant anti-proliferative effects against various cancer cell lines. These compounds inhibit tumor growth by affecting neovessel formation and inducing apoptosis (Mohammed & Khanum, 2018).

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOPKXMBBUCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643603 |

Source

|

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2'-piperidinomethyl benzophenone | |

CAS RN |

898773-48-3 |

Source

|

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)